N-Butyl-2-chloro-N-methylnicotinamide
Description
Synthesis Analysis
The synthesis of related compounds, specifically N-(arylmethoxy)-2-chloronicotinamides, is detailed in the first paper. These compounds were designed and synthesized to explore their potential as herbicides. Although the synthesis of N-Butyl-2-chloro-N-methylnicotinamide is not described, the methods used for the synthesis of similar compounds could potentially be adapted for its synthesis .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on the structure-activity relationships (SAR) of similar compounds. The SAR study of N-(arylmethoxy)-2-chloronicotinamides suggests that the substitution pattern on the nicotinamide ring can significantly affect herbicidal activity. The presence of chloro groups and the arylmethoxy moiety were found to be influential .
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions of this compound. However, the herbicidal activity of related compounds suggests that they may interact with biological systems in a way that affects plant growth. The specific reactions of this compound with biological targets would need to be studied to understand its mode of action .
Physical and Chemical Properties Analysis
The second paper discusses the physical properties of mixtures containing an ionic liquid and various organic solvents. While this compound is not an ionic liquid, the principles of studying densities and viscosities, as well as the interactions between solutes and solvents, could be relevant for understanding its physical and chemical properties in solution. The paper provides insights into how the concentration of a solute can affect the physical properties of a mixture .
properties
IUPAC Name |
N-butyl-2-chloro-N-methylpyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-3-4-8-14(2)11(15)9-6-5-7-13-10(9)12/h5-7H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYNRNVGGRDWDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=C(N=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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